

A Spectroscopic Comparison of 2,6-Lutidine Hydrochloride with Related Compounds

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Compound of Interest

Compound Name: 2,6-Lutidine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2,6-lutidine hydrochloride** with its parent compound, 2,6-lutidine, and other related pyridine derivatives, including pyridine and the picoline isomers (2-, 3-, and 4-methylpyridine). This analysis, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offers valuable insights into the structural and electronic properties of these compounds, which are crucial for their application in research and pharmaceutical development.

Executive Summary

2,6-Lutidine hydrochloride, as the salt of 2,6-lutidine, exhibits distinct spectroscopic features compared to its free base and other pyridine analogs. Protonation of the nitrogen atom in 2,6-lutidine to form the hydrochloride salt leads to significant downfield shifts in ^1H and ^{13}C NMR spectra, reflecting the increased deshielding of the aromatic ring protons and carbons. In IR spectroscopy, the formation of the N-H bond introduces a characteristic broad absorption band. The UV-Vis spectra are also affected by protonation, typically resulting in a slight shift in the absorption maxima. This guide presents the quantitative spectroscopic data in comparative tables and outlines the experimental protocols for acquiring such data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2,6-lutidine hydrochloride** and related compounds.

¹H NMR Spectral Data (Chemical Shifts in ppm)

Compound	H-2	H-3	H-4	H-5	H-6	Methyl Protons
Pyridine[1]	8.5	7.0	7.5	7.0	8.5	-
2-Picoline	-	7.1-7.2	7.6-7.7	7.1-7.2	8.5	2.5
3-Picoline[2]	8.4	-	7.5	7.2	8.4	2.3
4-Picoline	8.5	7.1	-	7.1	8.5	2.3
2,6-Lutidine[3]	-	7.0-7.1	7.5-7.6	7.0-7.1	-	2.5 (s, 6H)
2,6-Lutidine HCl	-	~7.5	~8.0	~7.5	-	~2.7

Note: Chemical shifts are approximate and can vary with the solvent used. Data for picoline isomers are typical values.

¹³C NMR Spectral Data (Chemical Shifts in ppm)

Compound	C-2	C-3	C-4	C-5	C-6	Methyl Carbons
Pyridine[1]	150	124	136	124	150	-
2-Picoline	159	123	136	121	149	25
3-Picoline	149	137	135	123	147	18
4-Picoline	150	125	147	125	150	21
2,6-Lutidine[4]	157	120	137	120	157	24
2,6-Lutidine HCl	~159	~123	~140	~123	~159	~22

Note: Chemical shifts are approximate and can vary with the solvent used. Data for picoline isomers are typical values.

IR Spectral Data (Key Absorption Bands in cm^{-1})

Compound	C-H (Aromatic)	C=C, C=N Stretching	C-H (Methyl)	N-H Stretching
Pyridine	3000-3100	1450-1600	-	-
Picolines	3000-3100	1450-1600	2850-2980	-
2,6-Lutidine[5]	3000-3100	1450-1600	2850-2980	-
2,6-Lutidine HCl[6]	3000-3100	1450-1600	2850-2980	2500-3000 (broad)

UV-Vis Spectral Data (λ_{max} in nm)

Compound	$\pi \rightarrow \pi^*$ Transition	$n \rightarrow \pi^*$ Transition	Solvent
Pyridine[1]	251	270	Hexane
2,6-Lutidine[7]	262	~270	-
2,6-Lutidine HCl	~265	-	Water

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-20 mg of the compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6) in a clean NMR tube. For ^{13}C NMR, a higher concentration (20-50 mg) may be required.[1][8]
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm) in organic solvents.[1]
- **Data Acquisition:** Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity. Standard pulse programs are used to acquire the ^1H and ^{13}C spectra.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:**
 - **Liquids:** A drop of the neat liquid is placed between two KBr or NaCl plates.
 - **Solids:** The solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, a

mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil). For Attenuated Total Reflectance (ATR)-FTIR, the solid or liquid sample is placed directly on the ATR crystal.^[9]

- **Background Spectrum:** A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded.^[10]
- **Sample Spectrum:** The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.
- **Data Analysis:** The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm^{-1}). Characteristic absorption bands are identified and assigned to specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.^[11]
- **Blank Measurement:** A cuvette filled with the pure solvent is placed in the spectrophotometer to record a baseline (blank) spectrum.^[11]
- **Sample Measurement:** The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance spectrum is recorded.
- **Data Analysis:** The spectrum is a plot of absorbance versus wavelength (in nm). The wavelength of maximum absorbance (λ_{max}) and the molar absorptivity (ϵ) are determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the compounds.

Caption: Workflow for Spectroscopic Comparison.

Conclusion

The spectroscopic data presented in this guide highlight the distinct electronic and structural features of **2,6-lutidine hydrochloride** in comparison to its parent base and other pyridine derivatives. The observed shifts in NMR, the appearance of the N-H stretch in IR, and the changes in UV-Vis absorption upon protonation provide a clear spectroscopic signature for the hydrochloride salt. These data and the outlined experimental protocols serve as a valuable resource for researchers in the fields of chemistry and drug development, aiding in the identification, characterization, and quality control of these important chemical entities.

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